molecular formula C16H12N2O2S B12135123 (5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one

(5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B12135123
M. Wt: 296.3 g/mol
InChI Key: ILHJRQMPLLABFS-UVTDQMKNSA-N
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Description

(5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-phenylamino-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving electrophiles such as halogens or nitro groups.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzaldehyde derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one: Similar in structure but with different substituents.

    Thiazolone derivatives: Compounds with variations in the thiazolone core structure.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can impart unique biological activities and chemical reactivity compared to other thiazolone derivatives.

Properties

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18-16(21-14)17-12-4-2-1-3-5-12/h1-10,19H,(H,17,18,20)/b14-10-

InChI Key

ILHJRQMPLLABFS-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)O)S2

Origin of Product

United States

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